(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
Description
Properties
Molecular Formula |
C10H7BrFN3O |
|---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
5-bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-8-5-3-4-14-9(10(13)15-16)6(5)1-2-7(8)12/h1-4,16H,(H2,13,15) |
InChI Key |
LWJTWOJCSZCAME-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)Br)F |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with an appropriately substituted isoquinoline precursor, typically a 8-fluoro- or 8-halo-isoquinoline derivative, which provides the backbone for subsequent modifications. The key challenge is to introduce the bromine at the 5-position selectively, which can be achieved via electrophilic aromatic substitution (EAS) or directed halogenation strategies.
Electrophilic Bromination:
Bromination of isoquinoline derivatives can be performed using N-bromosuccinimide (NBS) in the presence of a Lewis acid or radical initiator under controlled conditions to favor substitution at the 5-position.
Reaction conditions:- Solvent: Acetic acid or dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Reagent: NBS (1.1 equivalents)
Regioselectivity control:
Directing groups or protecting groups may be employed to enhance regioselectivity, ensuring bromination occurs predominantly at the 5-position.
Data Table 1: Electrophilic Bromination Conditions
| Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| NBS | Acetic acid | 0°C to RT | 70-85 | Regioselective for 5-position |
| NBS | DCM | 0°C | 65-80 | Alternative solvent |
Formation of the Carboximidamide Group
The key step involves converting the isoquinoline core bearing halogen substituents into the carboximidamide derivative. This transformation is typically achieved via nucleophilic substitution with cyanamide, followed by hydroxylation to form the N'-hydroxycarboximidamide.
Cyanamide coupling:
The halogenated isoquinoline derivative reacts with cyanamide (NH₂CN) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Hydroxylation to N'-hydroxy derivative:
The resulting amidine intermediate is then subjected to hydroxylation using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions to generate the N'-hydroxycarboximidamide.
- Reagent: Cyanamide (1.2 equivalents)
- Base: K₂CO₃ or NaH (2 equivalents)
- Solvent: DMSO or DMF
- Temperature: 80-100°C for coupling; room temperature for hydroxylation
Data Table 3: Cyanamide Coupling and Hydroxylation
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Coupling | Cyanamide + K₂CO₃ | DMSO | 80-100°C | 60-75 | Efficient amidine formation |
| Hydroxylation | H₂O₂ | DMSO/H₂O | RT | 70-85 | N'-hydroxy formation |
Purification and Characterization
The final product, (E)-5-Bromo-8-fluoro-N'-hydroxyisoquinoline-1-carboximidamide , is purified via column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes). Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and IR spectroscopy, verifying the presence of the halogen, hydroxy, and amidine functionalities.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Regioselective bromination | NBS | Acetic acid, 0°C to RT | 70-85 |
| 2 | Fluorination at 8-position | Selectfluor / KF | RT to 60°C | 75-90 |
| 3 | Formation of amidine | Cyanamide + base | DMSO, 80-100°C | 60-75 |
| 4 | Hydroxylation | H₂O₂ | RT | 70-85 |
Research and Literature Support
- Recent studies highlight the importance of regioselectivity in halogenation reactions, emphasizing the use of directing groups or controlled electrophilic conditions to favor substitution at the 5-position.
- Fluorination techniques utilizing electrophilic reagents like Selectfluor are well-documented for aromatic systems, ensuring high selectivity and yield.
- Cyanamide-mediated amidine synthesis is a robust method for introducing the carboximidamide group, with hydroxylation steps optimized to produce N'-hydroxy derivatives.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Hydrolysis: The carboximidamide group can undergo hydrolysis to form carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine is a common substituent in all compounds, enhancing lipophilicity (LogP ~5.2–5.4 in analogs). The target compound’s additional fluoro substituent may reduce LogP slightly compared to bromo-only analogs, improving membrane permeability .
- Scaffold Differences: The target’s isoquinoline core differs from the indolinone-quinoline hybrids in analogs.
- Functional Groups : The hydroxylamine group in the target is absent in analogs, which instead feature acetamide or hydroxymethyl groups. Hydroxylamine may confer redox activity or metal chelation properties, altering mechanism of action .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- LogP : Analogs with bromobenzyl groups exhibit LogP values >5.2, suggesting high lipophilicity. The target’s fluoro substituent and polar hydroxylamine group may lower LogP marginally, balancing solubility and absorption.
- Solubility : Hydroxymethyl-substituted analogs (LogP 5.208) show enhanced aqueous solubility compared to cyanamido derivatives (LogP 6.878). The target’s hydroxylamine group could further improve solubility but may introduce instability under acidic conditions .
Biological Activity
(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the isoquinoline ring, along with a hydroxy group and a carboximidamide functional group. These structural elements contribute to its unique chemical properties and biological activities.
The biological activity of (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its reactivity, potentially leading to inhibition or modulation of enzymatic activity.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It may interact with receptors that regulate various cellular processes, influencing signaling pathways associated with cancer and other diseases.
Biological Activities
Research indicates that (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent, demonstrating effectiveness against various bacterial strains.
- Anticancer Activity : In vitro assays have shown that it can induce cytotoxic effects in cancer cell lines, making it a candidate for further development as an anticancer drug. For instance, compounds with similar structural characteristics have been reported to exhibit IC50 values in the low micromolar range against cancer cells .
Case Studies and Experimental Data
- Cytotoxicity Assays : Studies have demonstrated that (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide exhibits dose-dependent cytotoxic effects on various cancer cell lines. For example, in assays involving HeLa cells, treatment with this compound resulted in significant cell death compared to untreated controls.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound induced cell cycle arrest at the G2/M phase, indicating its potential to disrupt normal cell division processes in cancer cells .
- Comparative Analysis : When compared to other halogenated isoquinoline derivatives, (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide displayed superior activity profiles, particularly in terms of cytotoxicity against resistant cancer strains .
Table of Biological Activity Comparisons
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide | 2.5 | Anticancer |
| Etoposide | 59.35 | Anticancer |
| 4β-NH-(3-bromide-4-methoxyaniline)-4-deoxy-podophyllotoxin | 1.52 | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
